molecular formula C13H11BrN2O3 B14212997 3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide CAS No. 799280-04-9

3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide

Cat. No.: B14212997
CAS No.: 799280-04-9
M. Wt: 323.14 g/mol
InChI Key: XRVSBMCEFGZVNT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide typically involves the bromination of N-(4-nitronaphthalen-1-yl)propanamide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide can be compared with other similar compounds, such as:

The presence of the nitro group in this compound makes it unique and more versatile in various chemical and biological applications.

Properties

CAS No.

799280-04-9

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

3-bromo-N-(4-nitronaphthalen-1-yl)propanamide

InChI

InChI=1S/C13H11BrN2O3/c14-8-7-13(17)15-11-5-6-12(16(18)19)10-4-2-1-3-9(10)11/h1-6H,7-8H2,(H,15,17)

InChI Key

XRVSBMCEFGZVNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC(=O)CCBr

Origin of Product

United States

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